Hexyldecyl ethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

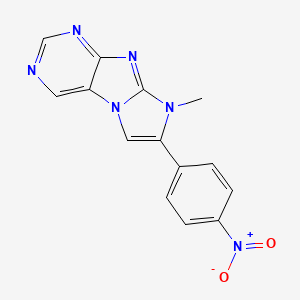

Hexyldecyl ethylhexanoate is an ester compound formed from the reaction of hexyldecanol and ethylhexanoic acid. It is commonly used in cosmetic formulations due to its excellent emollient and skin-conditioning properties . The compound is known for providing a smooth and non-greasy feel, making it a popular ingredient in skincare products .

Preparation Methods

Hexyldecyl ethylhexanoate is synthesized through an esterification reaction between hexyldecanol and ethylhexanoic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to facilitate the formation of the ester bond, and the resulting product is purified through distillation or recrystallization . Industrial production methods often involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Hexyldecyl ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. In hydrolysis, the ester bond is cleaved in the presence of water and an acid or base catalyst, resulting in the formation of hexyldecanol and ethylhexanoic acid . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol . Common reagents for these reactions include sulfuric acid, sodium hydroxide, and various alcohols .

Scientific Research Applications

Hexyldecyl ethylhexanoate is extensively used in cosmetic and personal care products as an emollient and skin-conditioning agent . It is also utilized in the formulation of sunscreens, moisturizers, and anti-aging products due to its ability to enhance the spreadability and absorption of active ingredients .

Mechanism of Action

The primary mechanism of action of hexyldecyl ethylhexanoate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and enhancing skin hydration . The compound interacts with the lipid bilayer of the stratum corneum, improving its integrity and function . Additionally, this compound can act as a penetration enhancer, facilitating the delivery of active ingredients into the deeper layers of the skin .

Comparison with Similar Compounds

Hexyldecyl ethylhexanoate is similar to other alkyl ethylhexanoates, such as cetyl ethylhexanoate and isostearyl ethylhexanoate . These compounds share similar emollient and skin-conditioning properties but differ in their molecular structures and chain lengths . This compound is unique due to its specific combination of hexyldecanol and ethylhexanoic acid, which provides a balanced profile of spreadability, absorption, and skin feel .

Similar compounds include:

- Cetyl ethylhexanoate

- Isostearyl ethylhexanoate

- Lauryl ethylhexanoate

- Myristyl ethylhexanoate

Properties

CAS No. |

439134-25-5 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

2-hexyldecyl 2-ethylhexanoate |

InChI |

InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3 |

InChI Key |

VDHIEQOYPSVNIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)

![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)